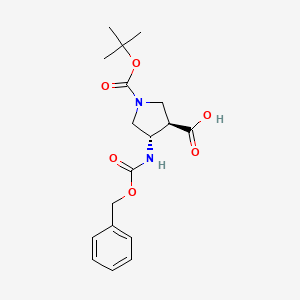![molecular formula C12H21NO4 B1509534 cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1509534.png)
cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid: is a chemical compound with the molecular formula C12H21NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group in pyrrolidine with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions:
Deprotection: Removal of the Boc group can be achieved using strong acids like TFA or hydrochloric acid in methanol.
Coupling Reactions: The compound can be used in peptide coupling reactions with reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized or coupled to other molecules.
Aplicaciones Científicas De Investigación
cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid primarily involves its role as a protected amine. The Boc group protects the amine from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparación Con Compuestos Similares
cis-1-[(Tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid: This compound also features a Boc-protected amine and is used in similar synthetic applications.
cis-1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid: Another Boc-protected pyrrolidine derivative with applications in organic synthesis.
Uniqueness: cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of molecules it can be used to synthesize. The presence of the ethyl group at the 4-position of the pyrrolidine ring can affect the compound’s steric and electronic properties, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
(3R,4S)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 |
Clave InChI |
AYHWHPDMLFMSLP-BDAKNGLRSA-N |
SMILES isomérico |
CC[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C |
SMILES canónico |
CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1509486.png)



![6-(2-(Dimethoxymethyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1509504.png)

![Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1509515.png)



